N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c32-26(15-10-20-6-2-1-3-7-20)28-22-11-13-23(14-12-22)35(33,34)31-18-16-21(17-19-31)27-29-24-8-4-5-9-25(24)30-27/h1-9,11-14,21H,10,15-19H2,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWELIELQUIMSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various proteins and enzymes.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected. The downstream effects would depend on the specific targets and mode of action of the compound.
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole moiety, a piperidine ring, and a sulfonamide group. Its molecular formula is with a molecular weight of 425.50 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research has indicated various biological activities associated with this compound, particularly in the following areas:
- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of benzimidazole have been reported to inhibit the growth of human cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit the activity of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exerting antibacterial effects.
- Modulation of Signaling Pathways : The benzimidazole moiety may interact with various cellular receptors or enzymes, influencing pathways related to cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of this compound were tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent anticancer activity.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antibacterial properties comparable to established antibiotics .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing the benzimidazole structure exhibit promising anticancer activity. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and others. The mechanism often involves the inhibition of key enzymes involved in cellular proliferation and survival.
Case Studies
- Anticancer Activity : A study reported that certain benzimidazole derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, compounds derived from 2-mercaptobenzimidazole exhibited significant anticancer effects with IC50 values ranging from 4.53 µM to 9.99 µM against HCT116 cells .
- Mechanistic Insights : The presence of sulfonamide groups in these compounds enhances their interaction with biological targets, potentially increasing their selectivity towards cancer cells over normal cells .
Antimicrobial Applications
The antimicrobial properties of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide have also been explored. Benzimidazole derivatives are known to exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity : Research has demonstrated that certain benzimidazole derivatives possess significant antibacterial properties, with minimum inhibitory concentrations (MIC) reported as low as 1.27 µM against various bacterial strains .
- Broad Spectrum Activity : Compounds similar to this compound have shown efficacy against fungal pathogens as well, indicating a broad spectrum of antimicrobial activity .
Drug Design and Development
The structural complexity of this compound makes it an attractive candidate for further drug development. The ability to modify the benzimidazole core allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Insights from Computational Studies
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds in biological systems. Quantum chemical investigations provide insights into molecular interactions and can guide the design of more potent derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide (CAS: 839717-56-5)
- Structure : Shares the sulfamoylphenylpropanamide backbone but replaces the benzimidazole-piperidine group with a benzylpiperidine.
- Molecular Weight : 401.52 g/mol (C₂₁H₂₇N₃O₃S) vs. estimated ~500 g/mol for the target compound.
- The absence of the benzimidazole moiety may decrease kinase or protease inhibitory activity, as seen in other benzimidazole derivatives .
- Activity : Sulfonamide-containing analogs often exhibit antitumor or anti-inflammatory properties, but specific data for this compound are unavailable .
Bilastine Impurity (ACI 024614)
- Structure: Contains a benzimidazole-piperidine unit linked via an ethyl group to a phenyl ring, with a methylpropanoic acid terminus.
- Key Differences :
- Relevance : Highlights the importance of sulfonamide and amide groups in modulating target engagement.
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine ()
- Structure : Features a benzimidazole-phenyl core with a formamidine group instead of sulfonamide-propanamide.
- Activity : Demonstrated antitumor activity (70% yield synthesis, IR/NMR confirmed), suggesting benzimidazole’s role in cytotoxicity .
- Key Differences :
- The formamidine group may enhance metal chelation, whereas the sulfonamide in the target compound improves solubility.
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Antitumor Potential: The benzimidazole core in ’s compound showed antitumor activity, suggesting the target compound could be screened for similar effects .
- Kinase Inhibition : Sulfonamide derivatives (e.g., ’s pyrazolo-pyrimidine compounds) often target kinases; the sulfonamide group in the target compound may confer analogous inhibitory properties .
- Antimicrobial Activity : Benzimidazole-chalcone hybrids () demonstrated antimicrobial effects, implying that the target’s benzimidazole moiety could be leveraged for such applications .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, starting with coupling the benzimidazole-piperidine core to the sulfonylphenyl group, followed by amidation with 3-phenylpropanoyl chloride. Key steps include:
- Solvent selection : Use DMF or dichloromethane for solubility and reactivity .
- Catalysts : Employ coupling agents like HATU or DCC for amide bond formation .
- Purity monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates .
- Yield optimization : Purify via column chromatography (silica gel, 5% MeOH in DCM) or recrystallization (ethanol/water) .
Q. How is the molecular structure confirmed, and what analytical techniques are critical?
Structural validation requires:
- NMR spectroscopy : Identify aromatic protons (δ 7.0–8.5 ppm for benzimidazole and phenyl groups) and aliphatic signals (δ 2.5–4.0 ppm for piperidine and sulfonyl groups) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 495) .
- X-ray crystallography : Resolve bond angles and conformations (e.g., dihedral angles between benzimidazole and phenylpropanamide moieties) .
Q. What initial biological screening assays are recommended for this compound?
Prioritize:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates and IC50 determination .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., histamine receptors) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s mechanism of action?
Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PDB ID 1XKK for kinases). Key steps:
Q. How to resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions or off-target effects. Mitigate by:
- Replicate experiments : Perform triplicate measurements with positive/negative controls .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Meta-analysis : Compare data with structurally similar compounds (e.g., CAS 886888-68-2) to identify SAR trends .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
Address ADME limitations through:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the phenylpropanamide to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester for improved bioavailability .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
Key modifications and their effects:
Methodological Notes
- Data Interpretation : Cross-reference crystallographic data (bond lengths, angles) with computational models to validate docking poses .
- Contradictory Synthesis Outcomes : Unexpected products (e.g., ’s quaternary salt formation) require LC-MS analysis of intermediates and adjustment of stoichiometry .
- Assay Variability : Use Z’-factor >0.5 to ensure robustness in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
